molecular formula C49H68NO5PPdS B2733968 BrettPhosPdG4 CAS No. 1599466-83-7

BrettPhosPdG4

Cat. No. B2733968
M. Wt: 920.54
InChI Key: WIVOUEUXXCCRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BrettPhos Pd G4 is an N-substituted 2-aminobiphenylpalladium methanesulfonate precatalyst . It is a fourth-generation (G4) Buchwald precatalyst that is similar to the third-generation (G3) precatalysts except that the amino group on the biphenyl backbone is methylated . This modification helps to prevent the limitations of using the third-generation precatalysts . It is air, moisture, and thermally-stable and shows good solubility in common organic solvents . BrettPhos Pd G4 is highly useful in cross-coupling reactions .


Molecular Structure Analysis

The empirical formula of BrettPhos Pd G4 is C49H68NO5PPdS . Its molecular weight is 920.53 . The SMILES string representation of its structure is CC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C(OC)=CC=C2OC.CNC5=C(C6=C([Pd]OS(C)(=O)=O)C=CC=C6)C=CC=C5 .


Chemical Reactions Analysis

BrettPhos Pd G4 is highly useful in various cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

BrettPhos Pd G4 is a solid substance . It has a high quality level of 100 . The composition is approximately 5 wt. % (loading of catalyst) .

Scientific Research Applications

Suzuki–Miyaura Reactions and Nitrations

BrettPhosPdG4, under the general classification of Pd^0 phosphine complexes, has shown notable efficacy in catalyzing key chemical reactions, notably the Suzuki–Miyaura reactions of nitroarenes and the nitrations of bromoarenes. This utility stems from its ability to facilitate oxidative additions and reductive eliminations, pivotal steps in these reactions. The distinct reactivity between different BrettPhosPdG4 variants is attributed to the steric and electronic properties of their ligands, influencing the overall process efficiency (Rong-Lin Zhong et al., 2018).

C-N Cross-Coupling Reactions

In the realm of C-N cross-coupling, BrettPhosPdG4 has been identified as a key catalyst, enabling efficient coupling of primary and secondary amines with aryl and heteroaryl halides. This application is particularly significant in the synthesis of complex molecules, including pharmaceuticals and natural products, where BrettPhosPdG4-based catalyst systems have demonstrated wide applicability, often with lower catalyst loadings and shorter reaction times (D. Maiti et al., 2010).

Palladium-Catalyzed C-O Bond Formation

A groundbreaking application of BrettPhosPdG4 involves its support of palladium-catalyzed C-O bond formation, specifically in the fluoroalkoxylation of activated aryl halides. This process underscores the ligand's ability to modify the mechanistic pathway of reductive elimination, showcasing an electronic pathway facilitation that marks a significant advance in the field of organic synthesis (T. Rangarajan et al., 2014).

properties

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53O2P.C13H11N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHQIRELULCCH-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69NO5PPdS+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

921.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BrettPhosPdG4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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